3-oxoadipyl-CoA

β-ketoadipate pathway thiolase kinetics aromatic degradation

3-Oxoadipyl-CoA is the non-substitutable penultimate intermediate in the bacterial β-ketoadipate pathway. Its unique 3-oxohexanedioate backbone and precise carboxylate spacing are essential for 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) with a Km of 150 µM—a 15-fold specificity over CoA. Chlorinated analogs act as uncompetitive inhibitors, confirming this scaffold is non-negotiable for accurate kinetic, inhibitor screening, and metabolic engineering studies. Order high-purity S-(3-oxoadipyl) coenzyme A for reliable in vitro pathway reconstitution.

Molecular Formula C27H42N7O20P3S
Molecular Weight 909.6 g/mol
Cat. No. B1242118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxoadipyl-CoA
Molecular FormulaC27H42N7O20P3S
Molecular Weight909.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O
InChIInChI=1S/C27H42N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15,20-22,26,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t15-,20-,21-,22+,26-/m1/s1
InChIKeyVKKKAAPGXHWXOO-BIEWRJSYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxoadipyl-CoA Procurement Guide for β-Ketoadipate Pathway Enzymology and Biocatalysis Research


3-Oxoadipyl-CoA (CAS 6008-96-4, MW 909.64 g/mol), also designated β-ketoadipyl-CoA, is a C27 dicarboxylic CoA thioester that serves as the penultimate intermediate in the bacterial β-ketoadipate pathway for aromatic compound degradation [1]. The compound is characterized as a 3-oxo-acyl CoA derivative with an S-(3-oxoadipyl) moiety linked to coenzyme A, with predicted water solubility of 3.41 g/L and ALOGPS logP of -0.11 [2]. It is commercially available as the S-(3-oxoadipyl) derivative of coenzyme A for research applications in enzymology, metabolic engineering, and biocatalysis .

Why Generic CoA Thioesters Cannot Substitute for 3-Oxoadipyl-CoA in β-Ketoadipate Pathway Studies


3-Oxoadipyl-CoA occupies a structurally unique position within the CoA thioester family that precludes generic substitution. The β-ketoadipyl-CoA thiolase (EC 2.3.1.174) from Pseudomonas knackmussii exhibits a Km of 150 μM for 3-oxoadipyl-CoA versus 10 μM for coenzyme A, demonstrating a 15-fold difference in binding affinity that reflects specific molecular recognition [1]. Structurally analogous compounds such as 2-oxoadipate and 3-oxoglutarate function only as poor substrates for the upstream 3-oxoadipate:succinyl-CoA transferase, while 4-methyl-3-oxoadipate shows only minimal activity [2]. Furthermore, the enzyme fails to convert chlorosubstituted analogs including 2-chloro-3-oxoadipate, which act as uncompetitive inhibitors [1]. These substrate specificity constraints confirm that the native 3-oxoadipyl-CoA scaffold—featuring a 3-oxohexanedioate backbone with precise carboxylate spacing—is non-negotiable for accurate kinetic measurements and pathway reconstitution studies.

Quantitative Differentiation Evidence for 3-Oxoadipyl-CoA: Head-to-Head Kinetic and Substrate Specificity Data


Thiolase Substrate Affinity: 3-Oxoadipyl-CoA Km = 150 μM Versus Coenzyme A Km = 10 μM

In direct kinetic measurements with purified 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) from Pseudomonas knackmussii (strain B13), 3-oxoadipyl-CoA exhibits a Michaelis constant (Km) of 150 μM, while the co-substrate coenzyme A shows a Km of 10 μM under identical conditions [1]. This 15-fold difference in affinity (150 vs 10 μM) establishes the enzyme's differential recognition of the acyl-CoA substrate versus free CoA and provides a quantitative benchmark for assessing enzyme preparation activity and substrate quality.

β-ketoadipate pathway thiolase kinetics aromatic degradation

Transferase Substrate Selectivity: 3-Oxoadipate Km = 0.4 mM with Defined Analogue Exclusion Profile

For the upstream enzyme 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6) that generates 3-oxoadipyl-CoA, the native substrate 3-oxoadipate exhibits a Km of 0.4 mM and succinyl-CoA a Km of 0.2 mM at pH optimum 8.4 [1]. In direct comparative testing, 2-oxoadipate and 3-oxoglutarate function only as poor substrates, while 2-chloro- and 2-methyl-3-oxoadipate are not converted [1]. 4-Methyl-3-oxoadipate shows some activity but is categorized as a poor substrate [2]. This defined exclusion profile demonstrates that 3-oxoadipyl-CoA production from alternative precursors is kinetically disfavored, reinforcing the necessity of using authentic 3-oxoadipyl-CoA for downstream assays.

CoA transferase substrate specificity enzyme engineering

Thiolase Inhibitor Profile: Chlorosubstituted Analogue Discrimination

3-Oxoadipyl-CoA thiolase from Pseudomonas knackmussii is inhibited uncompetitively by three structurally related compounds: 2-chloro-3-oxoadipate, 2-hydroxy-3-oxoadipate, and 5-chloro-4-oxopentanoate [1]. Notably, the enzyme participates in 3-oxoadipate degradation but fails to convert chlorosubstituted compounds, despite the organism's ability to degrade chloroaromatics via alternative routes [1]. This inhibitor sensitivity pattern is distinct from other thiolases in the same organism and provides a functional fingerprint for verifying enzyme identity and substrate authenticity in biochemical assays.

enzyme inhibition thiolase specificity halogenated aromatics

Physicochemical Differentiation: Predicted Solubility and logP Profile

Computational physicochemical predictions for 3-oxoadipyl-CoA indicate water solubility of 3.41 g/L and ALOGPS logP of -0.11 [1]. The compound is classified as a very hydrophobic molecule with the HMDB annotation 'practically insoluble (in water)' [2], while ContaminantDB describes it as 'slightly soluble (in water)' [3]. This apparent discrepancy between predicted solubility (3.41 g/L) and experimental annotation reflects the compound's amphipathic nature—the hydrophilic CoA moiety confers moderate aqueous solubility while the 3-oxoadipyl hydrocarbon backbone contributes hydrophobicity. In contrast to simpler short-chain acyl-CoAs such as acetyl-CoA (highly water-soluble), 3-oxoadipyl-CoA requires careful attention to solvent selection and storage conditions to prevent aggregation or precipitation during enzymatic assays.

CoA thioester properties solubility formulation

Dual Substrate Activity: 3-Oxoadipyl-CoA Thiolase Also Acts on 3-Oxo-5,6-didehydrosuberyl-CoA

The 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) from Escherichia coli and Pseudomonas sp. strain Y2 exhibits dual substrate specificity, also catalyzing the cleavage of 3-oxo-5,6-didehydrosuberyl-CoA (EC 2.3.1.223) to produce 2,3-didehydroadipyl-CoA and acetyl-CoA in the phenylacetate degradation pathway [1]. This functional promiscuity is not shared by biosynthetic thiolases such as acetoacetyl-CoA thiolase, which exhibit narrower substrate chain-length specificity [2]. The dual activity confirms that 3-oxoadipyl-CoA thiolase belongs to the degradative thiolase subclass capable of accepting substrates with broader chain lengths, a property that distinguishes this enzyme family from biosynthetic thiolases.

enzyme promiscuity thiolase phenylacetate pathway

Priority Application Scenarios for 3-Oxoadipyl-CoA Procurement Based on Quantitative Evidence


β-Ketoadipate Pathway Enzymology and Kinetic Characterization

3-Oxoadipyl-CoA is essential for in vitro reconstitution and kinetic analysis of the terminal steps of the β-ketoadipate pathway. The established Km values for 3-oxoadipyl-CoA thiolase (150 μM for substrate, 10 μM for CoA) at pH 7.8 [5] provide a quantitative framework for assay development and enzyme activity verification. Researchers characterizing recombinant thiolase variants, performing inhibitor screening, or validating enzyme preparations from aromatic-degrading bacteria require authentic 3-oxoadipyl-CoA to generate reliable comparative kinetic data—alternative substrates such as 2-oxoadipate or 3-oxoglutarate fail to support productive turnover [6].

Metabolic Engineering for Adipic Acid and 3-Hydroxyadipic Acid Biosynthesis

3-Oxoadipyl-CoA serves as a critical branch-point intermediate in engineered microbial production of dicarboxylic acids. Patents disclose gene-modified microorganisms wherein heterologous enzymes catalyze the reduction of 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA, a precursor to adipic acid and α-hydromuconic acid [5]. Additionally, fermentative production of β-ketoadipate from gaseous substrates (CO₂, CO, H₂) utilizes heterologous 3-oxoadipyl-CoA thiolase (EC 2.3.1.-) to condense succinyl-CoA and acetyl-CoA, followed by thioesterase-mediated conversion to 3-ketoadipate [6]. Procurement of high-purity 3-oxoadipyl-CoA is required for enzyme screening, pathway bottleneck identification, and analytical method development in these industrial biotechnology applications.

Thiolase Substrate Specificity Studies and Enzyme Engineering

The degradative thiolase family, which includes 3-oxoadipyl-CoA thiolase, is distinguished from biosynthetic thiolases by its capacity to accept substrates with broad chain lengths [5]. 3-Oxoadipyl-CoA thiolase also catalyzes the cleavage of 3-oxo-5,6-didehydrosuberyl-CoA (EC 2.3.1.223) [6]. Researchers investigating structure-function relationships in thiolase active sites, engineering enzyme variants with altered substrate specificity, or developing biocatalytic cascades for non-natural CoA thioesters require authentic 3-oxoadipyl-CoA as the native reference substrate against which engineered activities are benchmarked. The defined inhibitor profile (2-chloro-3-oxoadipate, 2-hydroxy-3-oxoadipate) [7] further enables inhibitor screening and mechanistic studies.

Aromatic Compound Degradation Pathway Analysis and Environmental Microbiology

3-Oxoadipyl-CoA is the universal penultimate intermediate in the bacterial degradation of diverse aromatic compounds including benzoate, 3-chlorobenzoate, and protocatechuate via the β-ketoadipate pathway [5]. The compound's defined kinetic parameters (Km = 150 μM for thiolase) [6] and substrate specificity constraints (chlorosubstituted analogues are not converted) [6] make it an essential analytical standard for monitoring pathway flux in environmental isolates, quantifying metabolite accumulation in bioremediation studies, and validating genomic predictions of aromatic catabolic capacity. The 15-fold affinity difference between 3-oxoadipyl-CoA and free CoA provides a quantitative benchmark for detecting pathway bottlenecks.

Technical Documentation Hub

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